5-oxo-N-(4-phenoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-oxo-N-(4-phenoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is fused with a phenyl and phenoxyphenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-phenoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the condensation of 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates . This reaction is often carried out under catalyst-free conditions, making it an efficient and environmentally friendly method . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(4-phenoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and phenoxyphenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve the use of appropriate solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-oxo-N-(4-phenoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiparasitic agent, particularly against species of Leishmania and Trypanosoma cruzi.
Coordination Chemistry: It can form metal complexes with first-row transition metals, which have been studied for their luminescence properties and biological activities.
Mechanism of Action
The mechanism of action of 5-oxo-N-(4-phenoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiparasitic activity is believed to be due to its ability to interfere with the metabolic pathways of the parasites, leading to their death . The compound may also interact with cellular receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine core and has been studied for its antiparasitic and luminescence properties.
Pyrazolo[1,5-a]pyrimidine: Another related compound with a fused pyrazole ring, known for its biological activities, including anxiolytic and analgesic effects.
Uniqueness
5-oxo-N-(4-phenoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H19N5O3 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
5-oxo-N-(4-phenoxyphenyl)-2-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C24H19N5O3/c30-21-15-20(29-24(26-21)27-22(28-29)16-7-3-1-4-8-16)23(31)25-17-11-13-19(14-12-17)32-18-9-5-2-6-10-18/h1-14,20H,15H2,(H,25,31)(H,26,27,28,30) |
InChI Key |
ZGTNJQABPSWMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC(=N2)C3=CC=CC=C3)NC1=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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